Tetraethylphosphonium triiodide

Description

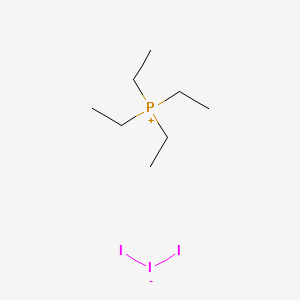

Tetraethylphosphonium triiodide ([P(C₂H₅)₄]⁺[I₃]⁻) is a quaternary phosphonium salt characterized by a tetraethylphosphonium cation and a triiodide anion. It is synthesized through reactions involving tetraethylphosphonium iodide and iodine, often under controlled conditions to avoid side reactions such as the formation of triethylphosphine oxide or decomposition via Hofmann elimination .

Properties

CAS No. |

73790-48-4 |

|---|---|

Molecular Formula |

C8H20I3P |

Molecular Weight |

527.93 g/mol |

IUPAC Name |

tetraethylphosphanium;triiodide |

InChI |

InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |

InChI Key |

IZYWDTIYLMINNS-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](CC)(CC)CC.I[I-]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:

- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.

- Addition of iodine to the solution under controlled conditions.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolation of the product by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:

Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.

Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Iodine and phosphonium derivatives.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Substituted phosphonium salts.

Scientific Research Applications

Tetraethylphosphonium triiodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.

Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.

Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Comparison Points:

Cation Structure and Stability :

- Tetraethylphosphonium ([P(C₂H₅)₄]⁺) and tetramethylphosphonium ([P(CH₃)₄]⁺) cations exhibit high thermal stability due to their fully alkyl-substituted structures. In contrast, aryl-substituted cations (e.g., [Ph₃EtP]⁺) enhance solubility in polar aprotic solvents like DMSO .

- Ethyltriphenylphosphonium iodide ([C₂H₅PPh₃]⁺I⁻) demonstrates lower thermal stability, decomposing under basic conditions via Hofmann elimination .

Anion Reactivity :

- The triiodide anion ([I₃]⁻) in this compound and [Ph₃EtP]⁺[I₃]⁻ provides redox activity, making these compounds useful in electrochemical applications. In contrast, chloride or iodide anions in simpler salts (e.g., tetramethylphosphonium chloride) lack such reactivity .

- Phosphorus triiodide (PI₃) is distinct as a covalent trihalide, acting as a strong iodinating agent in organic synthesis .

Synthesis Methods :

- This compound is synthesized via iodine addition to tetraethylphosphonium iodide, whereas phosphorus triiodide (PI₃) is prepared directly from elemental phosphorus and iodine .

- Metathesis reactions (e.g., silver nitrate with tetraethylphosphonium iodide) are employed for anion exchange in related salts .

Ethyltriphenylphosphonium iodide is widely used in Wittig reactions for alkene synthesis . PI₃ is primarily utilized as an iodinating agent in organic chemistry .

Research Findings and Challenges

- Stability Issues : this compound decomposes at elevated temperatures (~150°C) or in the presence of strong bases, forming triethylphosphine and alkanes . Similar decomposition pathways are observed in other tetraalkylphosphonium salts .

- Structural Insights : X-ray studies of [Ph₃EtP]⁺[I₃]⁻ reveal a linear triiodide anion with iodine-iodine bond lengths of ~2.9–3.0 Å, consistent with other triiodide salts .

- Environmental Impact : The synthesis of iodine-containing compounds like PI₃ faces challenges due to iodine’s high cost and environmental toxicity, driving research into greener alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.